methyl 5-((3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate

Description

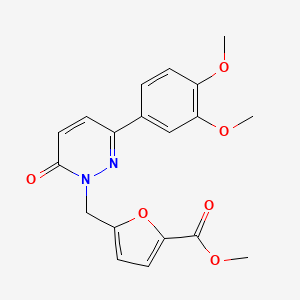

Methyl 5-((3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate is a heterocyclic compound featuring a pyridazinone core (a six-membered ring with two adjacent nitrogen atoms and a ketone group) substituted at the 3-position with a 3,4-dimethoxyphenyl moiety. A methylene bridge connects the pyridazinone ring to a furan-2-carboxylate ester, introducing additional aromatic and ester functional groups. The 3,4-dimethoxyphenyl group may enhance lipophilicity and influence receptor binding, while the furan carboxylate could modulate solubility and metabolic stability.

Properties

IUPAC Name |

methyl 5-[[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]methyl]furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O6/c1-24-15-7-4-12(10-17(15)25-2)14-6-9-18(22)21(20-14)11-13-5-8-16(27-13)19(23)26-3/h4-10H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIVSJXFJQCQBNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(O3)C(=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-((3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazinone Moiety: This can be achieved by reacting a suitable hydrazine derivative with a diketone or ketoester under acidic or basic conditions.

Attachment of the Dimethoxyphenyl Group:

Formation of the Furan Ring: The furan ring can be synthesized via a cyclization reaction involving an appropriate precursor such as a 1,4-dicarbonyl compound.

Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings or other parts of the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 5-((3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, allowing for the exploration of new synthetic pathways and reaction mechanisms.

Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of methyl 5-((3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogous heterocyclic systems reported in the literature. Below is a detailed analysis based on substituent patterns, synthesis routes, and physicochemical properties.

Structural Analogues from Phthalazine Derivatives ()

Compounds 6e , 6f , and 6g from the 2014 Molecules study share similarities in their substitution patterns but differ in core heterocycles:

- Core Heterocycle: The target compound features a pyridazinone ring, whereas 6e–6g are phthalazine derivatives (a fused bicyclic system with two nitrogen atoms).

- Substituents: 6e–6g: Contain a 2,4-diaminopyrimidin-5-ylmethyl group linked to a dimethoxyphenyl moiety. The pyrimidine ring introduces hydrogen-bonding capability, which is absent in the target compound. Target Compound: The furan-2-carboxylate ester replaces the pyrimidine group, likely reducing basicity and increasing esterase susceptibility.

- Physical Properties :

| Compound | Melting Point (°C) | Notable Functional Groups |

|---|---|---|

| 6e | 155–157 | Cyclopropyl, pyrimidine |

| 6f | 242–244 | Furan-2-yl, pyrimidine |

| 6g | 235–237 | Thiophen-2-yl, pyrimidine |

| Target | Not reported | Furan carboxylate, dimethoxyphenyl |

The higher melting points of 6f and 6g (242–244°C and 235–237°C, respectively) compared to 6e (155–157°C) suggest that heteroaromatic substituents (furan/thiophene) enhance crystalline stability via π-π stacking. The target compound’s furan carboxylate may similarly contribute to intermolecular interactions, though its melting point remains uncharacterized .

Furopyridazinone Derivatives ()

The 2002 Heterocycles study describes fused furopyridazinones (e.g., 7a,b,c and 9a,b,c), which differ from the target compound in connectivity:

- Connectivity: The target compound’s pyridazinone and furan moieties are linked via a methylene bridge, whereas furopyridazinones are fused systems.

- Synthesis: Furopyridazinones: Synthesized via base-mediated cyclization of alkynyl chloropyridazinones (e.g., 1a,b or 4a,b) in dioxane/KOH.

Substituent-Driven Functional Comparisons

- In kinase inhibitors, such substituents often occupy hydrophobic pockets .

- Furan vs. Thiophene : The target’s furan carboxylate differs from 6g ’s thiophene by oxygen vs. sulfur heteroatoms. Thiophene’s larger atomic radius and polarizability may improve binding affinity in some contexts, while furan’s electronegativity could reduce metabolic oxidation .

Data Tables

Table 1: Structural Comparison of Pyridazinone/Phthalazine Derivatives

| Compound | Core Heterocycle | Key Substituents | Melting Point (°C) | Synthesis Method |

|---|---|---|---|---|

| Target | Pyridazinone | 3,4-Dimethoxyphenyl, furan carboxylate | N/A | Not specified |

| 6e | Phthalazine | Cyclopropyl, pyrimidine | 155–157 | Pd(OAc)₂, DMF, 4e, 5 |

| 6f | Phthalazine | Furan-2-yl, pyrimidine | 242–244 | Pd(OAc)₂, DMF, 4e, 5 |

| 7a,b,c | Furopyridazinone | Alkynyl, methyl | N/A | KOH, dioxane, cyclization |

Research Findings and Implications

- Synthetic Flexibility : The target compound’s methylene linker allows modular substitution, contrasting with the fused systems in , which require specific cyclization conditions .

- Pharmacophore Potential: The dimethoxyphenyl and pyridazinone motifs are recurrent in bioactive molecules, suggesting the target compound could be optimized for kinase or enzyme inhibition. However, the absence of a pyrimidine group (as in 6e–6g) may limit interactions with ATP-binding pockets .

- Property Predictions : The furan carboxylate likely improves aqueous solubility relative to 6e–6g , but esterase susceptibility could shorten its metabolic half-life.

Biological Activity

Methyl 5-((3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant research findings.

Synthesis of the Compound

The synthesis of this compound typically involves several steps:

- Formation of the Pyridazinone Moiety : This is achieved by reacting a suitable hydrazine derivative with a diketone or ketoester under acidic or basic conditions.

- Attachment of the Dimethoxyphenyl Group : A dimethoxyphenyl group is introduced to enhance biological activity.

- Formation of the Furan Ring : The furan ring is synthesized via cyclization involving a 1,4-dicarbonyl compound.

- Esterification : Finally, the carboxylic acid group undergoes esterification to yield the methyl ester form of the compound.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 45.2 |

| HepG2 | 38.7 |

| Vero | 60.5 |

These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms that are currently being elucidated .

Antibacterial Activity

The compound has also been evaluated for antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 125 |

| Escherichia coli | 200 |

| Bacillus subtilis | 100 |

These findings indicate that this compound possesses broad-spectrum antibacterial activity .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets within cells. Potential targets include:

- Enzymes : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptors : Interaction with cellular receptors could modulate signaling pathways that regulate cell growth and apoptosis.

Further studies are required to elucidate these mechanisms in detail, including molecular docking studies and in vivo experiments to confirm these interactions .

Q & A

(Basic) What are the critical steps and analytical methods for synthesizing methyl 5-((3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate?

Answer:

The synthesis typically involves multi-step reactions, including coupling of pyridazinone and furan-carboxylate moieties. Key steps include:

- Coupling Conditions : Controlled temperature (e.g., 60–80°C) and inert atmosphere (N₂/Ar) to prevent side reactions like oxidation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product .

- Characterization :

- NMR (¹H/¹³C) for structural confirmation, focusing on methylene bridge protons (δ 4.5–5.5 ppm) and aromatic methoxy groups (δ 3.8–4.0 ppm) .

- Mass Spectrometry (MS) for molecular weight validation .

- HPLC (C18 column, acetonitrile/water) to assess purity (>95%) .

(Advanced) How can regioselectivity challenges in the pyridazinone-furan coupling step be addressed?

Answer:

Regioselectivity issues arise due to competing nucleophilic sites on pyridazinone. Strategies include:

- Catalytic Control : Use of Pd(PPh₃)₄ or CuI catalysts to direct coupling to the N-1 position of pyridazinone .

- Protecting Groups : Temporary protection of reactive sites (e.g., methoxy groups via silylation) to block undesired pathways .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity at specific positions .

Reaction progress should be monitored via TLC and in-situ FTIR to detect intermediate formation .

(Basic) Which spectroscopic techniques are most reliable for detecting impurities in this compound?

Answer:

- High-Resolution MS (HRMS) : Identifies low-abundance impurities (e.g., demethylated byproducts) via exact mass matching .

- ¹H NMR with D₂O Exchange : Detects residual solvents (DMSO, THF) or water .

- X-ray Crystallography : Resolves stereochemical impurities (e.g., incorrect methylene bridge configuration) .

(Advanced) How should researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anti-inflammatory efficacy)?

Answer:

Contradictions often stem from assay variability. Mitigation strategies:

- Standardized Assays : Use CLSI guidelines for antimicrobial testing (e.g., MIC values) and COX-2 inhibition assays for anti-inflammatory activity .

- Dose-Response Curves : Establish EC₅₀ values across multiple cell lines (e.g., RAW 264.7 macrophages for inflammation) .

- Metabolite Profiling : LC-MS/MS to identify active metabolites that may differ between studies .

Cross-validation with molecular docking (e.g., AutoDock Vina) can clarify target specificity .

(Basic) What are common synthetic byproducts, and how are they characterized?

Answer:

Frequent byproducts include:

- Demethylated Derivatives : Formed via cleavage of methoxy groups under acidic conditions. Detected by ¹³C NMR (loss of δ 55–60 ppm signals) .

- Dimerization Products : Occur during coupling steps. Identified via HRMS (m/z ~2× molecular weight) .

- Oxidized Furan Rings : Resulting in lactone formation. Confirmed by IR (C=O stretch at 1750 cm⁻¹) .

(Advanced) How can computational modeling predict this compound’s pharmacokinetic profile?

Answer:

- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–75), blood-brain barrier permeability (logBB < 0.3), and CYP450 interactions .

- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to assess stability and electron density at reactive sites (e.g., methylene bridge) .

- Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB: 1AO6) to predict plasma half-life .

(Basic) What solvent systems are optimal for recrystallizing this compound?

Answer:

- Binary Mixtures : Ethanol/water (7:3 v/v) or ethyl acetate/hexane (1:2) yield high-purity crystals .

- Temperature Gradient : Slow cooling (0.5°C/min) from 60°C to 4°C minimizes solvent inclusion .

(Advanced) How does the 3,4-dimethoxyphenyl moiety influence electronic properties and reactivity?

Answer:

- Electron-Donating Effects : Methoxy groups increase electron density on the pyridazinone ring, enhancing nucleophilic substitution at C-3 .

- Steric Effects : Ortho-dimethoxy substitution hinders π-stacking in crystallography, observed via XRD (dihedral angle > 45°) .

- Redox Behavior : Cyclic voltammetry reveals reversible oxidation peaks at +0.8 V (vs. Ag/AgCl) due to methoxy groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.